N-(2-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide
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Description
N-(2-chlorophenyl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H17ClN4O3 and its molecular weight is 420.85. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Assessment
One study details the synthesis and biological assessment of acetamides with an 1,2,4-oxadiazol cycle, highlighting the development of novel compounds with potential biological activities. The research involved synthesizing a diverse set of analogs and assessing their pharmacological activity, indicating the method's applicability for creating functionalized triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).
Characterization and Pharmacological Evaluation
Another study focused on the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, showcasing their antibacterial and anti-enzymatic potentials. This research contributes to understanding these compounds' structural properties and their potential therapeutic applications (Nafeesa et al., 2017).
Anticancer Properties
Research on novel 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol has also been conducted, indicating significant cytotoxicity against various cancer cell lines. This study exemplifies the potential anticancer applications of such compounds, highlighting their effectiveness in preclinical models (Vinayak et al., 2014).
Photoluminescence and Electroluminescence Properties
Additionally, the synthesis and investigation of the photoluminescence and electroluminescence properties of new 1,3,4-oxadiazole-containing compounds have been explored, suggesting their utility in developing optoelectronic devices. This research points to the diverse applications of such compounds beyond the pharmaceutical domain, extending to materials science (Wang et al., 2007).
Quantum Mechanical Studies and Photovoltaic Efficiency
Furthermore, quantum mechanical studies and photovoltaic efficiency modeling of bioactive benzothiazolinone acetamide analogs have been performed. These studies demonstrate the compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs), indicating their versatility and applicability in renewable energy technologies (Mary et al., 2020).
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O3/c1-14-7-2-3-8-15(14)20-25-21(30-26-20)16-9-6-12-27(22(16)29)13-19(28)24-18-11-5-4-10-17(18)23/h2-12H,13H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHNYDCQJXVRLMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.